1-Benzylpiperidine-3,3-diol hydrobromide
CAS No.: 61995-16-2
Cat. No.: VC15899789
Molecular Formula: C12H18BrNO2
Molecular Weight: 288.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61995-16-2 |
|---|---|
| Molecular Formula | C12H18BrNO2 |
| Molecular Weight | 288.18 g/mol |
| IUPAC Name | 1-benzylpiperidine-3,3-diol;hydrobromide |
| Standard InChI | InChI=1S/C12H17NO2.BrH/c14-12(15)7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,14-15H,4,7-10H2;1H |
| Standard InChI Key | HXOIITJZXKWPKT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)(O)O.Br |
Introduction
Chemical Identification and Structural Characteristics
Molecular and Structural Properties
The IUPAC name of this compound is 1-benzylpiperidine-3,3-diol hydrobromide, reflecting its piperidine backbone, benzyl substituent, and dual hydroxyl groups at the 3-position . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 61995-16-2 | |
| Molecular Formula | ||
| Molecular Weight | 288.18 g/mol | |
| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)(O)O.Br | |
| InChIKey | HXOIITJZXKWPKT-UHFFFAOYSA-N |
The piperidine ring adopts a chair conformation, with the benzyl group enhancing lipophilicity and the diol groups contributing to hydrogen-bonding interactions. The hydrobromide salt improves solubility in polar solvents, a critical factor in its synthetic utility .
Synthesis and Manufacturing Processes
Synthetic Routes
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Benzylamine alkylation: Benzylamine reacts with halogenated esters or ketones to form intermediates .
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Cyclization: Intramolecular cyclization under basic or acidic conditions yields the piperidine ring .
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Hydrobromide salt formation: Treatment with hydrobromic acid stabilizes the final product .
A patent describing the synthesis of 1-benzyl-3-piperidone hydrochloride (CN105622444A) highlights the use of benzylamine and halogenated ethyl acetate in the presence of alkali, followed by cyclization and acidification . Adapting this methodology could involve introducing diol groups via oxidation or hydrolysis, though specific protocols remain unreported.
Downstream Applications
The compound serves as a precursor in pharmaceutical synthesis, particularly for analogs of antimalarial agents like halofuginone hydrobromide . Its diol functionality enables further derivatization, such as esterification or glycosylation, to enhance bioavailability or target specificity.
Physicochemical Properties
Solubility and Stability
1-Benzylpiperidine-3,3-diol hydrobromide is sparingly soluble in water but dissolves in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO) . The hydrobromide salt enhances stability, reducing hygroscopicity compared to freebase forms. Storage recommendations include airtight containers at room temperature to prevent decomposition .
Thermal and Optical Characteristics
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear protective gloves |
| Eye Damage | H319 | Use eye protection |
| Respiratory Irritation | H335 | Ensure adequate ventilation |
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